Sb(OH)(Coona)(naacrnaphth)

Description

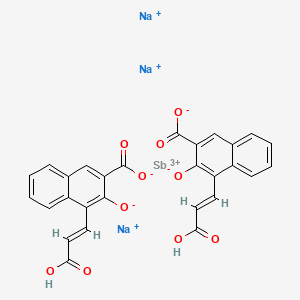

Sb(OH)(Coona)(naacrnaphth) is an antimony-based coordination compound featuring a hydroxide group (-OH), a sodium carboxylate (-COONa) moiety, and a sodium naphthoate derivative (naacrnaphth). The antimony center likely adopts a trigonal bipyramidal or octahedral geometry, coordinating to these ligands. The carboxylate (-COONa) and naphthoate groups enhance solubility in aqueous and polar solvents, while the hydroxide contributes to its Lewis acidity. Its applications may span catalysis, materials science, or biomedical fields due to the synergistic reactivity of Sb(III) and organic ligands.

Properties

CAS No. |

80049-89-4 |

|---|---|

Molecular Formula |

C28H16Na3O10Sb+2 |

Molecular Weight |

703.1 g/mol |

IUPAC Name |

trisodium;antimony(3+);4-[(E)-2-carboxyethenyl]-3-oxidonaphthalene-2-carboxylate |

InChI |

InChI=1S/2C14H10O5.3Na.Sb/c2*15-12(16)6-5-10-9-4-2-1-3-8(9)7-11(13(10)17)14(18)19;;;;/h2*1-7,17H,(H,15,16)(H,18,19);;;;/q;;3*+1;+3/p-4/b2*6-5+;;;; |

InChI Key |

HPMIMVGGIARIAY-ZIXAZJSVSA-J |

Isomeric SMILES |

C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.[Na+].[Na+].[Na+].[Sb+3] |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sb(OH)(Coona)(naacrnaphth) involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with sodium hydroxide and antimony trioxide under controlled conditions to form the final compound. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of Sb(OH)(Coona)(naacrnaphth) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sb(OH)(Coona)(naacrnaphth) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.

Reduction: Reduction reactions can convert the antimony in the compound to lower oxidation states.

Substitution: The naphthalene groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of Sb(OH)(Coona)(naacrnaphth) include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield antimony pentoxide, while substitution reactions can produce various naphthalene derivatives.

Scientific Research Applications

Sb(OH)(Coona)(naacrnaphth) has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sb(OH)(Coona)(naacrnaphth) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Solubility and Reactivity : Sb(OH)(Coona)(naacrnaphth) shares the carboxylate group’s solubility-enhancing properties with sodium citrate and acrylate copolymers . However, its antimony center introduces redox activity absent in purely organic or alkali metal hydroxides.

- Thermal Stability : The compound’s stability is intermediate between NaOH (decomposes at higher temperatures) and organic carboxylates, which degrade above 200–230°C .

- Lewis Acidity : Unlike NaOH (a strong base) or sodium citrate (a weak base), Sb(III) in this complex acts as a Lewis acid, enabling catalytic applications distinct from alkali metal hydroxides .

Symmetry and Structural Complexity

- Sb(OH)(Coona)(naacrnaphth) likely exhibits lower symmetry compared to NaOH (cubic symmetry ) due to the mixed ligand environment. Its structure may resemble distorted octahedral geometries seen in other Sb(III) carboxylates.

Functional Performance in Saline Environments

- Carboxylate groups in Sb(OH)(Coona)(naacrnaphth) may confer salt resistance, as seen in acrylate copolymers used in high-salinity drilling fluids . This contrasts with NaOH, which precipitates in solutions with divalent cations (e.g., Ca²⁺ or Mg²⁺) .

Biological Activity

Sb(OH)(Coona)(naacrnaphth) is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of the Compound

Chemical Composition : The molecular formula of Sb(OH)(Coona)(naacrnaphth) is C28H16Na3O10Sb+2. This compound includes antimony, sodium, and naphthalene groups, which contribute to its unique chemical properties and potential biological effects.

Synthesis : The synthesis involves multiple steps, starting with a naphthalene derivative reacted with sodium hydroxide and antimony trioxide under controlled conditions. This process is crucial for ensuring the purity and efficacy of the compound in biological applications.

The biological activity of Sb(OH)(Coona)(naacrnaphth) is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may:

- Inhibit Enzymatic Activity : The compound can bind to certain enzymes, potentially inhibiting their function. This inhibition can disrupt metabolic pathways critical for cell survival, especially in cancer cells.

- Induce Apoptosis : By affecting cellular signaling pathways, Sb(OH)(Coona)(naacrnaphth) may promote programmed cell death in malignant cells.

- Exhibit Antimicrobial Properties : Preliminary studies suggest that it may have efficacy against various microbial strains, making it a candidate for further exploration in antimicrobial therapies.

Anticancer Activity

A significant area of research has focused on the anticancer properties of Sb(OH)(Coona)(naacrnaphth). In vitro studies have shown that:

- Cell Lines Tested : Various cancer cell lines, including breast and colon cancer cells, have been used to assess the compound's efficacy.

- Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. For example, at concentrations above 10 µM, significant apoptosis was observed in treated cells compared to controls.

Antimicrobial Activity

Research has also explored the antimicrobial potential of Sb(OH)(Coona)(naacrnaphth):

- Microbial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli were evaluated.

- Findings : The compound exhibited notable inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain. These results suggest that it could be developed into a novel antimicrobial agent.

Comparative Analysis

To contextualize the biological activity of Sb(OH)(Coona)(naacrnaphth), it is useful to compare it with similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| Sb(OH)(Coona)(naacrnaphth) | Yes | Yes | Contains sodium and naphthalene groups |

| Antimony Trioxide (Sb2O3) | Moderate | Limited | Commonly used in industrial applications |

| Naphthalene-1-sulfonic Acid | No | Yes | Primarily used as a reagent |

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing Sb(OH)(Coona)(naacrnaphth), and how can experimental protocols be optimized for reproducibility?

- Methodological Answer : Synthesis often involves coordinating Sb(III) with mixed ligands (hydroxide, carboxylate, and naphthyl derivatives). Key challenges include ligand competition and pH sensitivity. To optimize:

- Use controlled stoichiometric ratios (e.g., 1:1:1 for Sb:OH:CooNa) under inert atmospheres to prevent oxidation .

- Monitor pH dynamically (e.g., 6.5–8.0) to stabilize the ternary complex .

- Validate purity via elemental analysis (C, H, Sb) and FTIR for ligand coordination (e.g., ν(Sb–O) at ~450 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of Sb(OH)(Coona)(naacrnaphth)?

- Methodological Answer : A multi-technique approach is recommended:

- X-ray crystallography for atomic-resolution structure determination (e.g., bond angles between Sb and ligands) .

- ¹H/¹³C NMR to confirm ligand proton environments (e.g., naphthyl aromatic signals at δ 7.2–8.5 ppm) .

- UV-Vis spectroscopy to assess electronic transitions (e.g., ligand-to-metal charge transfer bands at λ > 300 nm) .

Q. How does the stability of Sb(OH)(Coona)(naacrnaphth) vary under different solvent systems or thermal conditions?

- Methodological Answer : Stability studies should include:

- Solvent polarity screening (e.g., DMSO > H₂O > ethanol) to assess solubility and decomposition rates .

- Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., mass loss at 150–200°C corresponds to ligand dissociation) .

- Long-term stability tests under inert storage (argon, 4°C) to prevent hydrolytic degradation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic activity data for Sb(OH)(Coona)(naacrnaphth) in oxidation reactions?

- Methodological Answer : Contradictions often arise from ligand lability or solvent effects. Resolve via:

- Kinetic studies (e.g., time-resolved UV-Vis to track intermediate species) .

- Computational modeling (DFT) to compare activation energies for proposed pathways (e.g., Sb–O bond cleavage vs. ligand substitution) .

- Cross-validation with EXAFS to confirm Sb coordination changes during catalysis .

Q. How can computational chemistry be leveraged to predict the reactivity of Sb(OH)(Coona)(naacrnaphth) with biomolecules?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with proteins (e.g., binding affinity to cysteine-rich domains) .

- Perform MD simulations to assess complex stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .

- Validate predictions with experimental assays (e.g., fluorescence quenching to detect protein-ligand binding) .

Q. What strategies address discrepancies in reported cytotoxicity data for Sb(OH)(Coona)(naacrnaphth) across cell lines?

- Methodological Answer :

- Standardize cell viability assays (e.g., MTT vs. ATP luminescence) and normalize to Sb uptake rates (ICP-MS quantification) .

- Control for cell-specific factors (e.g., membrane transporters affecting Sb accumulation) via gene knockout models .

- Perform metabolomic profiling (LC-MS) to identify Sb-induced pathway disruptions .

Guidelines for Further Research

- Literature Review : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over non-academic databases .

- Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols and raw data deposition .

- Interdisciplinary Collaboration : Engage computational chemists and biologists to explore structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.